Product packaging for Dilithium 3-methylbut-3-en-1-yl phosphate(Cat. No.:CAS No. 18687-42-8)

Dilithium 3-methylbut-3-en-1-yl phosphate

Cat. No.: B15088535
CAS No.: 18687-42-8
M. Wt: 178.0 g/mol
InChI Key: ACAZFVVXIFTWMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilithium 3-methylbut-3-en-1-yl phosphate ( 18687-42-8) is a high-purity organophosphate reagent intended for research applications. With a molecular formula of C 5 H 9 Li 2 O 4 P and a molecular weight of 177.98 g/mol, this compound is supplied with a purity of 98% and should be stored at 2-8°C to ensure stability . Organophosphates like this one serve as versatile electrophilic substrates in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Kumada, Negishi, and Suzuki reactions, enabling the construction of complex molecular architectures, including natural products . The 3-methylbut-3-en-1-yl moiety is structurally analogous to hemiterpene building blocks in biosynthesis, such as isopentenyl pyrophosphate and dimethylallyl diphosphate, which are fundamental five-carbon units in the isoprenoid pathway . This structural similarity suggests potential research value in mimicking or studying biosynthetic pathways. As a salt, the dilithium counterion typically enhances solubility in various solvents, facilitating its use in reaction protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Li2O4P B15088535 Dilithium 3-methylbut-3-en-1-yl phosphate CAS No. 18687-42-8

Properties

CAS No.

18687-42-8

Molecular Formula

C5H9Li2O4P

Molecular Weight

178.0 g/mol

IUPAC Name

dilithium;3-methylbut-3-enyl phosphate

InChI

InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2

InChI Key

ACAZFVVXIFTWMF-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Methylbut 3 En 1 Yl Phosphate and Its Dilithium Salt

Influence of Lithium Reagents and Salts in Phosphate (B84403) Esterification

Lithium reagents and salts play a pivotal role in the synthesis of dilithium (B8592608) 3-methylbut-3-en-1-yl phosphate, primarily in the deprotonation of the starting alcohol and the final salt formation. Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of quantitatively deprotonating the hydroxyl group of 3-methylbut-3-en-1-ol to form the corresponding lithium alkoxide. google.com

The formation of the lithium alkoxide in situ prior to the addition of the phosphorylating agent offers several advantages. The alkoxide is a more potent nucleophile than the neutral alcohol, which can lead to faster and more complete reactions, often under milder conditions. This pre-formation step can be represented as:

CH₂(CH₃)C=CHCH₂OH + n-BuLi → CH₂(CH₃)C=CHCH₂OLi + Butane

The resulting lithium alkoxide can then be reacted with a suitable phosphorylating agent. Following the phosphorylation reaction and hydrolysis of any remaining reactive P-Cl bonds, a lithium base such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) is added to neutralize the phosphate monoacid and form the stable dilithium salt. The pH is carefully adjusted to ensure the complete formation of the dianion.

Lithium Reagent/SaltPurpose in SynthesisTypical Reaction Step
n-Butyllithium (n-BuLi)Deprotonation of alcohol to form lithium alkoxide.Pre-phosphorylation
Lithium Hydroxide (LiOH)Neutralization of the phosphate monoacid to form the dilithium salt.Post-hydrolysis / Workup
Lithium Carbonate (Li₂CO₃)Alternative base for final salt formation.Post-hydrolysis / Workup

Advanced Purification and Isolation Techniques for Dilithium 3-methylbut-3-en-1-yl phosphate

The purification and isolation of the final product, this compound, are critical for obtaining a compound of high purity. Due to its ionic nature, chromatographic techniques are particularly effective.

Ion-Exchange Chromatography (IEC) is a primary method for purifying ionic species like phosphate esters. nih.govresearchgate.net In a typical setup, the crude reaction mixture, containing the dilithium salt along with inorganic phosphate and any unreacted starting materials, is loaded onto an anion-exchange column. dupont.com The components are then eluted using a gradient of increasing salt concentration (e.g., lithium chloride or ammonium bicarbonate). The more highly charged species, such as the desired phosphate dianion, will bind more tightly to the resin and elute at a higher salt concentration, allowing for effective separation from less charged impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for the purification of organophosphates. ijcmas.comresearchgate.net While the highly polar nature of the dilithium salt makes it challenging to retain on a standard C18 column, the use of an ion-pairing reagent in the mobile phase can overcome this issue. Alternatively, specialized columns designed for polar compounds can be employed. Detection can be achieved using various methods, including UV-Vis spectroscopy (if the molecule contains a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry. helixchrom.com

Following chromatographic purification, the fractions containing the pure product are often collected, and the solvent is removed under reduced pressure. If a volatile buffer like ammonium bicarbonate was used for elution, it can be removed by lyophilization, leaving the pure dilithium salt. The final product is typically an amorphous solid that should be stored under anhydrous conditions to prevent hydrolysis.

Purification TechniquePrinciple of SeparationTypical Eluent/Mobile PhaseAdvantages
Ion-Exchange ChromatographySeparation based on charge.Aqueous salt gradient (e.g., LiCl). nih.govExcellent for separating ionic species and removing inorganic salts.
Reversed-Phase HPLCSeparation based on polarity.Acetonitrile (B52724)/water with ion-pairing reagent. researchgate.netHigh resolution and purity achievable.
CrystallizationPrecipitation of the solid from a supersaturated solution.Polar solvent mixtures.Can provide highly pure material if a suitable solvent system is found.

Chemical Reactivity and Mechanistic Studies of 3 Methylbut 3 En 1 Yl Phosphate

Nucleophilic Displacement Reactions at the Phosphorus Center

The phosphorus atom in 3-methylbut-3-en-1-yl phosphate (B84403) is electrophilic and susceptible to attack by nucleophiles. These reactions, known as nucleophilic substitutions or phosphoryl transfer reactions, are fundamental in both synthetic organic chemistry and biological systems. sapub.org The mechanism of these displacements can proceed through different pathways, largely dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. scispace.com

Two primary mechanisms are generally considered for nucleophilic substitution at a tetracoordinate phosphorus center:

Concerted Mechanism (SN2-type): In this pathway, the nucleophile attacks the phosphorus center at the same time as the leaving group (the 3-methylbut-3-en-1-oxy group) departs. This process involves a single pentacoordinate transition state where the incoming nucleophile and the outgoing leaving group occupy apical positions. sapub.org

Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial formation of a stable or transient trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org This intermediate subsequently breaks down by expelling the leaving group to form the final product. sapub.org

The specific pathway is often elucidated using physical organic chemistry tools, including linear free-energy relationships (LFER), such as Hammett (ρ) and Brönsted (β) analyses, and kinetic isotope effects. sapub.orgscispace.com For instance, in enzymatic reactions catalyzed by kinases, such as isopentenyl phosphate kinase (IPK), the phosphorylation of the phosphate group to form a diphosphate (B83284) proceeds via a phosphoryl transfer mechanism. brighton.ac.ukfao.org Computational studies, using quantum mechanics/molecular mechanics (QM/MM) calculations, have shown that the phosphorylation reaction of isopentenyl phosphate (IP) to isopentenyl diphosphate (IPP) has a reaction barrier of approximately 17.58 kcal/mol, which aligns with experimental kinetic data. brighton.ac.ukfao.org

The stereochemical outcome of these reactions, particularly in cyclic phosphate esters, can result in either inversion or retention of configuration at the phosphorus center, providing further insight into the operative mechanism. nih.govresearchgate.net

Table 1: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus

Mechanism Type Description Intermediate/Transition State Key Characteristics
Concerted (SN2-type) Bond formation and bond breaking occur simultaneously. Single pentacoordinate transition state. Second-order kinetics; stereospecific (often inversion).
Stepwise (Addition-Elimination) A stable intermediate is formed, which then decomposes. Trigonal bipyramidal pentacoordinate intermediate. Can exhibit complex kinetics; may lead to retention or inversion of stereochemistry.

Reactivity of the Alkene Moiety in Unsaturated Alkyl Phosphates

The terminal double bond in 3-methylbut-3-en-1-yl phosphate is an electron-rich nucleophile, making it reactive towards electrophiles in electrophilic addition reactions. libretexts.org In these reactions, the π bond of the alkene is broken, and two new σ bonds are formed. wikipedia.org The reaction is initiated by an electrophile (E+) that attacks the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.org

The regioselectivity of this addition to the unsymmetrical alkene typically follows Markovnikov's rule. wikipedia.orgyoutube.com This rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate (in this case, a tertiary carbocation). youtube.com

A biologically crucial reaction involving the alkene moiety is the enzymatic isomerization of isopentenyl phosphate (or its diphosphate derivative, IPP) to dimethylallyl phosphate (DMAPP). wikipedia.org This reversible reaction is catalyzed by the enzyme isopentenyl pyrophosphate isomerase and proceeds through a proposed carbocation intermediate, which is formed by the protonation of the double bond.

Common electrophilic addition reactions applicable to this alkene moiety include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl).

Hydration: Acid-catalyzed addition of water to form an alcohol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂). wikipedia.org

Table 2: Predicted Products of Electrophilic Addition to 3-methylbut-3-en-1-yl Phosphate

Reagent Electrophile (E+) Nucleophile (Nu-) Intermediate Carbocation Final Product
HBr H⁺ Br⁻ 3-bromo-3-methylbutyl phosphate 3-bromo-3-methylbutyl phosphate
H₂O (H⁺ catalyst) H⁺ H₂O 3-hydroxy-3-methylbutyl phosphate 3-hydroxy-3-methylbutyl phosphate
Br₂ Br⁺ (formal) Br⁻ Bromonium ion intermediate 3,4-dibromo-3-methylbutyl phosphate

Hydrolytic Pathways and Chemical Stability of Phosphate Esters

Phosphate esters, such as 3-methylbut-3-en-1-yl phosphate, can undergo hydrolysis, which involves the cleavage of the P-O-C linkage by water. The stability of these esters is highly dependent on factors like pH, temperature, and the presence of catalysts (including enzymes or metal ions).

The hydrolysis of phosphate monoesters typically proceeds via a nucleophilic attack of water on the phosphorus center. The mechanism can vary with pH. Under neutral or alkaline conditions, the phosphate group is deprotonated, carrying a negative charge that repels nucleophiles, thus slowing down the rate of hydrolysis. In acidic conditions, the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

The reaction can proceed through a pentacoordinate intermediate or a concerted transition state, similar to other nucleophilic displacement reactions at the phosphorus center. nih.gov The presence of the double bond in the alkyl chain of 3-methylbut-3-en-1-yl phosphate is not expected to have a major electronic effect on the rate of hydrolysis compared to a saturated analogue like isopentyl phosphate, as it is several bonds away from the reaction center. However, it offers a site for potential intramolecular reactions or enzymatic binding that could influence its stability in specific environments.

Enzymatic Transformations and Metabolic Interconversions of 3 Methylbut 3 En 1 Yl Phosphate

Integration within Isoprenoid Biosynthesis Pathways

All living organisms produce a vast array of isoprenoids, molecules constructed from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org The biosynthesis of these essential precursors occurs via two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.netnih.gov 3-methylbut-3-en-1-yl phosphate (B84403), also known as isopentenyl monophosphate (IP), is a key intermediate, particularly in variant forms of the MVA pathway.

The MVA pathway, the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria, begins with acetyl-CoA and culminates in the production of IPP and DMAPP. wikipedia.orgnih.govmetwarebio.com The "classical" MVA pathway, found in eukaryotes, converts mevalonate to IPP through a series of phosphorylation and decarboxylation steps. wikipedia.orgmetwarebio.com

However, certain archaea utilize an "alternate" mevalonate pathway where 3-methylbut-3-en-1-yl phosphate (IP) emerges as a crucial intermediate. nih.govwikipedia.org In this variation, mevalonate-5-phosphate is first decarboxylated to form IP. researchgate.net Subsequently, the enzyme isopentenyl phosphate kinase (IPK) catalyzes the phosphorylation of IP to yield the final product, IPP. nih.govresearchgate.net This archaeal MVA pathway variant highlights the central role of 3-methylbut-3-en-1-yl phosphate in connecting mevalonate metabolism to the universal isoprenoid precursor, IPP. wikipedia.orgresearchgate.net

The MEP pathway, also known as the non-mevalonate pathway, is responsible for isoprenoid biosynthesis in most bacteria, apicomplexan protozoa, and the plastids of higher plants. wikipedia.orgwikipedia.orgpnas.org This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate and, through a series of enzymatic steps, also produces IPP and DMAPP. researchgate.netresearchgate.net

While 3-methylbut-3-en-1-yl phosphate is not a direct intermediate in the canonical MEP pathway, its phosphorylated form, IPP, is the terminal product. pnas.orgnih.gov The final step of the MEP pathway involves the enzyme (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) reductase (IspH), which converts HMB-PP into a mixture of IPP and DMAPP. wikipedia.orgnih.gov Research has also identified a kinase that catalyzes the phosphorylation of isopentenyl monophosphate (IP) to isopentenyl diphosphate (IPP) as the final step in the deoxyxylulose 5-phosphate (DXP) pathway, a variant of the MEP pathway, in peppermint and E. coli. nih.govnih.gov This demonstrates that while the upstream routes of the MVA and MEP pathways are distinct, they converge on the synthesis of the same fundamental C5 isoprenoid precursors. nih.gov

Isopentenyl Phosphate Kinase (IPK)-Mediated Phosphorylation of 3-methylbut-3-en-1-yl phosphate to Isopentenyl Diphosphate (IPP)

Isopentenyl Phosphate Kinase (IPK) is a crucial enzyme in the alternate mevalonate pathways found in archaea. nih.govnih.gov It belongs to the amino acid kinase (AAK) superfamily and is responsible for the final phosphorylation step that converts 3-methylbut-3-en-1-yl phosphate (IP) into the universal isoprenoid precursor, isopentenyl diphosphate (IPP). nih.govnih.gov This reaction is dependent on ATP and a divalent cation, typically Mg²⁺. nih.govresearchgate.net The discovery of IPK in organisms like Methanocaldococcus jannaschii revealed a significant variation in the established MVA pathway. nih.govnih.gov

Kinetic studies of IPK from various archaeal sources, such as Methanothermobacter thermautotrophicus and Thermoplasma acidophilum, have shown it to be a highly efficient catalyst. nih.gov The enzyme catalyzes the reversible phosphorylation of IP, with catalytic efficiencies (kcat/Km) in the range of ~2 x 10⁶ M⁻¹s⁻¹. nih.gov

Mechanistic studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, have elucidated the phosphorylation reaction. acs.orgfao.org These investigations suggest a reaction barrier of approximately 17.58 kcal/mol, which aligns with experimental kinetic data. acs.orgfao.org The mechanism involves a single displacement without a phosphoryl-enzyme intermediate. mdpi.com Key residues, such as a highly conserved histidine (His60 in M. jannaschii IPK), play a critical role by forming a hydrogen bond with the terminal phosphate of the substrate, thereby stabilizing the transition state during the transfer of the phosphate group from ATP. nih.govmdpi.com Substrate binding induces a significant conformational change in the enzyme, which closes the substrate entrance channel and creates the catalytically competent structure. acs.orgfao.org

Kinetic Parameters of Archaeal Isopentenyl Phosphate Kinases
Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
M. thermautotrophicus (MTH)Isopentenyl Phosphate (IP)140 ± 20290 ± 202.1 x 10⁶
T. acidophilum (THA)Isopentenyl Phosphate (IP)150 ± 20260 ± 101.7 x 10⁶
M. tindarius (MtIPK)Dimethylallyl Phosphate (DMAP)650.026402.9
M. thermautotrophicus (MthIPK)Dimethylallyl Phosphate (DMAP)1160.012100.9

Data for MTH and THA IPK with IP as substrate is from reference nih.gov. Data for MtIPK and MthIPK with DMAP as substrate is from reference mdpi.com. Note that DMAP is an isomer of IP.

While IP is the natural substrate for IPK, studies have revealed that the enzyme exhibits considerable substrate promiscuity. nih.govacs.org It can phosphorylate a range of non-natural alkyl-monophosphates. nih.govacs.org For instance, IPKs from M. thermautotrophicus and T. acidophilum were shown to phosphorylate several alternative substrates, including dimethylallyl phosphate (the isomer of IP), isopentenyl thiolophosphate, 1-butyl phosphate, and 3-buten-1-yl phosphate. nih.gov

This flexibility has garnered interest in using IPKs as biocatalysts for generating novel isoprenoids. nih.govnih.gov Engineering studies have successfully produced IPK variants capable of phosphorylating longer-chain isoprenoid monophosphates like geranyl phosphate (GP) and farnesyl phosphate (FP). acs.org A study investigating five novel IPKs from different archaea tested their activity against a library of 58 alkyl-monophosphates and found that 38 were viable substrates, demonstrating the broad substrate specificity of this enzyme class. researchgate.netchemistryviews.org However, the catalytic efficiency for these alternative substrates is often lower than for the natural substrate, IP. nih.gov

Prenyl-Diphosphate Phosphatase Activity on Isoprenoid Diphosphates to Yield Monophosphates

The enzymatic dephosphorylation of isoprenoid diphosphates, such as IPP and DMAPP, to their corresponding monophosphates represents the reverse of the reaction catalyzed by IPK. This hydrolytic activity is carried out by various phosphatases. In Saccharomyces cerevisiae, for example, two gene products, Lpp1p and Dpp1p, account for the majority of phosphatase activity towards several isoprenoid phosphates, including farnesyl diphosphate and geranylgeranyl diphosphate. elsevierpure.com

The enzymatic removal of the terminal phosphate from a diphosphate precursor can be a significant metabolic step. For instance, the enzyme apyrase has been used experimentally to generate [4-¹⁴C]isopentenyl monophosphate from its parent diphosphate, [4-¹⁴C]isopentenyl diphosphate. nih.gov In metabolic engineering, promiscuous phosphatases like NudB and AphA from E. coli have been utilized to hydrolyze IPP and DMAPP to their corresponding alcohols, isoprenol and prenol, demonstrating the activity of phosphatases on these key isoprenoid intermediates. researchgate.netresearchgate.net This phosphatase activity is essential for balancing the pools of isoprenoid precursors and their derivatives within the cell.

Isomerization of 3-methylbut-3-en-1-yl phosphate and its Diphosphate Analogs by Isopentenyl Diphosphate Isomerase (IDI)

While Isopentenyl Diphosphate Isomerase (IDI) does not directly catalyze the isomerization of 3-methylbut-3-en-1-yl phosphate, its metabolic product, isopentenyl diphosphate (IPP), is a primary substrate for this crucial enzymatic reaction. The conversion of 3-methylbut-3-en-1-yl phosphate to IPP is facilitated by the enzyme Isopentenyl Phosphate Kinase (IPK), which phosphorylates the monophosphate to the diphosphate form. acs.orgpnas.org Once formed, IPP is then isomerized by IDI to its more reactive electrophilic isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org

This isomerization is a critical step in the biosynthesis of a vast array of isoprenoids. nih.gov The reaction catalyzed by type I IDI proceeds through a protonation-deprotonation mechanism. mdpi.com This involves the addition of a proton to the carbon-carbon double bond in IPP, leading to the formation of a tertiary carbocation intermediate, followed by the removal of a proton to form the double bond in DMAPP. wikipedia.orgmdpi.com The enzyme requires a divalent metal ion for its activity and catalyzes an antarafacial transposition of hydrogen. pnas.orgmdpi.com

The active site of IDI is structured to bind the diphosphate moiety of the substrate, which explains its specificity for IPP and DMAPP over their monophosphate counterparts. nih.gov Key amino acid residues, such as a cysteine and a glutamate, are positioned to facilitate the proton transfer and stabilize the carbocation intermediate. wikipedia.org

Table 1: Kinetic Parameters of Isopentenyl Diphosphate Isomerase (IDI) from Aedes aegypti
ParameterValue
Km for IPP276.8 µM
Vmax0.6 µmol/min/mg
Keq ([IPP]/[DMAPP])0.6

Data sourced from kinetic studies of the purified recombinant enzyme. nih.gov

Contributions to Cellular Metabolism as an Isoprenoid Precursor or Metabolite

3-Methylbut-3-en-1-yl phosphate, also known as isopentenyl monophosphate (IP), serves as a key metabolic intermediate that can be channeled into the isoprenoid biosynthetic pathway. pnas.orgpnas.org Its primary contribution to cellular metabolism is as a substrate for Isopentenyl Phosphate Kinase (IPK). acs.orgnih.gov This enzyme catalyzes the ATP-dependent phosphorylation of IP to generate isopentenyl diphosphate (IPP), a universal building block for all isoprenoids. nih.govnih.gov

The discovery of IPK in archaea and plants has highlighted an alternative route for the synthesis of IPP, distinct from the classical mevalonate and non-mevalonate pathways which directly produce IPP or a mixture of IPP and DMAPP. pnas.orgnih.gov In plants, IPK is localized in the cytosol and is involved in regulating the pool of isoprenoid precursors by salvaging IP that may be formed from the dephosphorylation of IPP or other metabolic processes. pnas.org By converting IP back to IPP, IPK ensures a continuous supply of precursors for the synthesis of various terpenoid compounds. pnas.org

Furthermore, IPKs from various organisms have been shown to exhibit a degree of substrate promiscuity, being capable of phosphorylating other allylic monophosphates, such as dimethylallyl phosphate (DMAP). mdpi.compnas.org This broad substrate specificity has been explored for applications in synthetic biology to produce novel isoprenoid compounds. acs.org The ability of IPK to phosphorylate a range of alkyl-monophosphates underscores its potential role in integrating different metabolic pathways with isoprenoid synthesis. nih.govchemrxiv.org

Table 2: Substrate Specificity of Isopentenyl Phosphate Kinase (IPK)
SubstrateProductEnzyme Source
Isopentenyl monophosphate (IP)Isopentenyl diphosphate (IPP)Candidatus methanomethylophilus alvus, Methanocaldococcus jannaschii, Arabidopsis thaliana, Mentha × piperita, Escherichia coli
Dimethylallyl monophosphate (DMAP)Dimethylallyl diphosphate (DMAPP)Arabidopsis thaliana
Geranyl monophosphate (GP)Geranyl diphosphate (GPP)Arabidopsis thaliana (and engineered variants)

This table summarizes the known substrates of IPK from various organisms, highlighting its role in phosphorylating key isoprenoid monophosphates. acs.orgpnas.orgpnas.orgnih.govnih.gov

Advanced Analytical and Computational Methodologies for 3 Methylbut 3 En 1 Yl Phosphate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the identification and structural confirmation of 3-methylbut-3-en-1-yl phosphate (B84403). These techniques provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of the phosphate group.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 3-methylbut-3-en-1-yl moiety. This would include signals for the vinyl protons, the allylic methylene (B1212753) protons adjacent to the phosphate group, and the methyl protons. The chemical shifts and coupling constants would be indicative of the double bond and the proximity to the electron-withdrawing phosphate group.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for the five distinct carbon environments in the 3-methylbut-3-en-1-yl phosphate molecule. docbrown.info Signals corresponding to the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the methylene group attached to the phosphate, and the methyl group would be observed at characteristic chemical shifts. docbrown.info

³¹P NMR: Phosphorus-31 NMR spectroscopy is particularly informative for phosphate-containing compounds. huji.ac.il For 3-methylbut-3-en-1-yl phosphate, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum, and its chemical shift would be characteristic of a monophosphate ester. huji.ac.il The coupling between the phosphorus nucleus and the adjacent protons on the methylene group could be observed in a proton-coupled spectrum, providing further structural confirmation. huji.ac.il

A summary of expected NMR signals is presented in the interactive table below, based on analogous compounds.

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H=CH₂~4.8 - 5.0Multiplet
¹H-CH₂-O-P~3.9 - 4.2Multiplet
¹H=C-CH₂-~2.3 - 2.5Multiplet
¹H-CH₃~1.7 - 1.8Singlet
¹³C=C(CH₃)~140 - 145Singlet
¹³C=CH₂~110 - 115Singlet
¹³C-CH₂-O-P~60 - 65Singlet
¹³C=C-CH₂-~35 - 40Singlet
¹³C-CH₃~20 - 25Singlet
³¹PR-O-PO₃²⁻~0 - 5Singlet

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3-methylbut-3-en-1-yl phosphate. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 3-methylbut-3-en-1-yl phosphate, soft ionization techniques such as electrospray ionization (ESI) would likely be employed, typically in the negative ion mode to detect the phosphate anion. The expected molecular ion peak would correspond to the [M-H]⁻ or [M-2Li+H]⁻ species.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. A characteristic fragmentation pattern for isoprenoid phosphates involves the loss of the phosphate group (PO₃⁻, m/z 79). researchgate.net

Due to the polar nature of the phosphate group, 3-methylbut-3-en-1-yl phosphate is well-suited for analysis by liquid chromatography. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of isoprenoid phosphates. nih.gov

Reversed-phase HPLC, using a C18 column with a polar mobile phase, is a standard method for separating such compounds. nih.gov The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govcreative-proteomics.com Detection can be achieved using various methods, including UV-Vis spectroscopy if the molecule contains a chromophore, or more universally, by coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.netmpg.despringernature.com LC-MS and LC-MS/MS methods offer high sensitivity and selectivity for the analysis of isoprenoid phosphates in complex biological matrices. researchgate.netmpg.despringernature.com

High-Performance Countercurrent Chromatography (HPCCC) is a preparative separation technique that could be employed for the purification of 3-methylbut-3-en-1-yl phosphate from synthetic reaction mixtures or biological extracts. This technique avoids the use of solid stationary phases, which can sometimes lead to sample degradation.

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the electronic structure, reactivity, and enzymatic transformations of 3-methylbut-3-en-1-yl phosphate, complementing experimental studies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic parameters.

For 3-methylbut-3-en-1-yl phosphate and its isomers, DFT studies can be employed to understand the mechanism of their interconversion, which is a crucial step in isoprenoid biosynthesis catalyzed by enzymes like isopentenyl pyrophosphate isomerase. worldscientific.com Such studies can elucidate the transition state structures and calculate the activation energies for these reactions, providing a detailed picture of the reaction pathway. worldscientific.comresearchgate.net For instance, DFT calculations have been used to investigate whether the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP) proceeds through a concerted or a stepwise mechanism involving a carbocation intermediate. worldscientific.com

To understand how enzymes catalyze reactions involving 3-methylbut-3-en-1-yl phosphate, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods is often used. nsf.gov In QM/MM simulations, the reactive part of the system (the substrate and key active site residues) is treated with a high level of theory (QM), while the rest of the enzyme and the surrounding solvent are treated with a more computationally efficient classical force field (MM). nsf.gov

This approach allows for the study of enzymatic reactions in their full biological context. For example, QM/MM simulations have been instrumental in elucidating the catalytic mechanism of isopentenyl diphosphate (B83284) isomerase, revealing the roles of specific amino acid residues and cofactors in the isomerization process. rsc.orgrsc.org Similarly, the phosphorylation of isopentenyl phosphate by isopentenyl phosphate kinase has been studied using QM/MM methods to determine the reaction barrier and the catalytically competent structure of the enzyme-substrate complex. qub.ac.uknih.gov These simulations provide a dynamic and detailed view of the catalytic event that is often inaccessible through experimental methods alone.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Advanced computational methodologies, specifically molecular docking and molecular dynamics (MD) simulations, provide profound insights into the dynamic interactions between 3-methylbut-3-en-1-yl phosphate and its target enzymes at an atomic level. These techniques are instrumental in elucidating the binding modes, conformational changes, and the energetics of substrate recognition and catalysis, which are often challenging to capture through experimental methods alone.

Molecular docking studies are typically employed to predict the preferred orientation of 3-methylbut-3-en-1-yl phosphate when it binds to the active site of an enzyme. These simulations are crucial for understanding the initial recognition events. For instance, in studies involving Isopentenyl Phosphate Kinase (IPK), a key enzyme that phosphorylates the structurally similar isopentenyl monophosphate (IP), docking simulations have been used to model the substrate within the enzyme's catalytic pocket. brighton.ac.uknih.gov These models are often initiated using existing crystal structures, such as that of Thermoplasma acidophilum IPK in complex with ATP and isopentenyl phosphate (PDB code: 3LKK). brighton.ac.uk

Following initial docking, molecular dynamics simulations are utilized to observe the time-dependent behavior of the enzyme-substrate complex. These simulations, often spanning nanoseconds to microseconds, reveal the flexibility of both the enzyme and the substrate, and how they adapt to each other upon binding. mdpi.comutupub.fi For the IPK-isopentenyl phosphate system, MD simulations have been pivotal in understanding the conformational changes that occur upon substrate binding. For example, simulations have shown significant conformational shifts in residues located on the αG helix, such as Lys204, Glu207, and Lys211, which form a salt-bridge network that tethers the invariant Ser142 through hydrogen bond interactions. brighton.ac.uk This movement effectively closes the substrate entrance channel, a critical step for catalysis. brighton.ac.uk

The combination of quantum mechanics and molecular mechanics (QM/MM) methods offers a more detailed examination of the electronic rearrangements that occur during the enzymatic reaction. brighton.ac.uk In the context of IPK, QM/MM calculations have been applied to elucidate the phosphorylation mechanism, providing insights into the transition state of the phosphoryl transfer. brighton.ac.uknih.gov These studies have helped to determine the reaction barrier, which was found to be in agreement with experimental kinetic data. brighton.ac.uk

Key interactions between the phosphate moiety of the substrate and the enzyme are a central focus of these computational studies. In archaeal IPKs, a conserved histidine residue (His50 in THA IPK) has been identified through crystallographic and computational studies to form a crucial hydrogen bond with the terminal phosphate of the substrate, positioning it for an in-line phosphoryl transfer. nih.govacs.org Furthermore, a catalytic lysine (B10760008) triangle, formed by Lys5, Lys14, and Lys205, represents a novel catalytic motif identified in these enzymes. nih.gov The hydrophobic aliphatic portion of the substrate is cradled by hydrophobic residues within the active site, contributing to substrate specificity. nih.gov

The data generated from these simulations are extensive and can be summarized to highlight the most critical aspects of the enzyme-substrate interaction.

Table 1: Representative Molecular Docking Results for 3-methylbut-3-en-1-yl Phosphate with Isopentenyl Phosphate Kinase

Parameter Value
Enzyme Target Isopentenyl Phosphate Kinase (from Thermoplasma acidophilum)
PDB ID 3LKK
Docking Software AutoDock Vina (hypothetical)
Predicted Binding Energy (kcal/mol) -6.8

| Predicted Inhibition Constant (Ki) (µM) | 8.5 |

This table presents hypothetical data representative of typical molecular docking studies.

Table 2: Key Amino Acid Residues in the Active Site of Isopentenyl Phosphate Kinase Interacting with the Substrate

Residue Interaction Type Substrate Moiety
His50 Hydrogen Bond Phosphate Group
Lys14 Electrostatic, Hydrogen Bond Phosphate Group
Lys205 Electrostatic, Hydrogen Bond Phosphate Group
Ser142 Hydrogen Bond Phosphate Group

This table is a compilation of key interacting residues identified from multiple studies on archaeal IPKs. nih.govbrighton.ac.ukacs.org

Table 3: Parameters for a Typical Molecular Dynamics Simulation of the Enzyme-Substrate Complex

Parameter Description
Software AMBER, GROMACS (examples)
Force Field AMBER99, CHARMM (examples)
Simulation Time 100 ns
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K

| Pressure | 1 bar |

This table outlines common parameters used in molecular dynamics simulations of enzyme-ligand complexes. brighton.ac.ukbrighton.ac.uk

Through these advanced analytical and computational methodologies, a detailed and dynamic picture of the interactions between 3-methylbut-3-en-1-yl phosphate and its target enzymes emerges, guiding further experimental studies and potential bioengineering applications. brighton.ac.uk

Q & A

Q. What is the role of Dilithium 3-methylbut-3-en-1-yl phosphate in isoprenoid biosynthesis?

this compound (also termed isopentenyl phosphate) is a key intermediate in the archaeal mevalonate pathway. It is phosphorylated by isopentenyl phosphate kinase (IPK, EC 2.7.4.26) to form isopentenyl diphosphate (IPP), the universal precursor for isoprenoid metabolites. IPK catalyzes the ATP-dependent reaction: ATP + 3-methylbut-3-en-1-yl phosphateADP + 3-methylbut-3-en-1-yl diphosphate\text{ATP + 3-methylbut-3-en-1-yl phosphate} \rightarrow \text{ADP + 3-methylbut-3-en-1-yl diphosphate} This reaction is critical in organisms lacking the classical mevalonate kinase pathway, such as Archaea .

Q. How can researchers quantify this compound in enzymatic assays?

Phosphate analysis methods, such as colorimetric assays (e.g., malachite green or molybdenum blue), are commonly used to measure substrate consumption or product formation. For kinetic studies, high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or mass spectrometry (LC-MS) can resolve and quantify the compound. Ensure calibration curves are validated against purified standards, and account for interference from ATP/ADP by using enzymatic coupling systems .

Q. What experimental conditions are optimal for studying IPK activity with this compound?

IPK assays typically use:

  • Buffer : Tris-HCl (pH 7.5–8.0) or HEPES (pH 7.0–7.5) with 5–10 mM MgCl₂.
  • Temperature : 37°C for mesophilic enzymes; 55–70°C for thermophilic archaeal IPK.
  • Substrate concentrations : 0.1–1 mM ATP and 0.05–0.5 mM 3-methylbut-3-en-1-yl phosphate. Monitor reaction progress via phosphate release or ADP generation using coupled assays with pyruvate kinase/lactate dehydrogenase .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to hydrolysis. Store lyophilized powder at −20°C in airtight containers under inert gas (e.g., argon). For aqueous solutions, prepare fresh and use immediately or freeze at −80°C in small aliquots. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What structural insights into IPK can guide mutagenesis for altered substrate specificity?

Crystal structures of IPK from Thermoplasma acidophilum (PDB: 3I5E) reveal a conserved ATP-binding pocket and a flexible loop near the substrate-binding site. Site-directed mutagenesis of residues (e.g., Thr73, Asp104) can enhance activity toward bulkier substrates like geranyl phosphate. Rational design should prioritize residues involved in phosphate positioning and hydrophobic interactions .

Q. How do discrepancies in reported IPK kinetic parameters arise, and how can they be resolved?

Variations in KmK_m (0.1–0.8 mM for ATP) and kcatk_{cat} (2–15 s⁻¹) across studies may stem from:

  • Assay conditions : Differences in pH, ionic strength, or temperature.
  • Enzyme purity : Contaminating phosphatases or ATPases.
  • Substrate preparation : Hydrolysis of 3-methylbut-3-en-1-yl phosphate during storage. Standardize assays using HPLC-validated substrates and include negative controls (e.g., enzyme omitted) .

Q. What advanced techniques characterize the compound’s interaction with IPK?

  • X-ray crystallography : Resolve enzyme-substrate complexes to identify binding motifs.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (KdK_d) and thermodynamics.
  • Molecular dynamics simulations : Model conformational changes during catalysis. Pair these with mutagenesis to validate mechanistic hypotheses .

Q. How does this compound compare to analogs (e.g., geranyl phosphate) in prenyltransferase assays?

Competitive inhibition assays reveal that 3-methylbut-3-en-1-yl phosphate has lower affinity (KiK_i = 1.2 mM) for geranylgeranyl diphosphate synthase compared to geranyl phosphate (KiK_i = 0.3 mM). Structural analogs with elongated isoprenoid chains may require engineered IPK variants for efficient phosphorylation .

Q. What strategies resolve low yields in enzymatic synthesis of IPP from this compound?

  • Cofactor recycling : Use polyphosphate kinases to regenerate ATP.
  • Enzyme immobilization : Stabilize IPK on solid supports for reusability.
  • Directed evolution : Screen mutant libraries for improved turnover under industrial conditions (e.g., high substrate concentrations) .

Q. How can isotopic labeling of this compound advance metabolic flux analysis in Archaea?

Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled 3-methylbut-3-en-1-yl phosphate via chemoenzymatic routes. Track incorporation into downstream isoprenoids (e.g., archaeal membrane lipids) using NMR or mass spectrometry. This clarifies flux partitioning in the mevalonate pathway under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.